molecular formula C13H16N2O6S B8608906 3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide

3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide

Cat. No.: B8608906
M. Wt: 328.34 g/mol
InChI Key: PLQROVOOPMDLSI-UHFFFAOYSA-N
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Description

3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide is an organic compound with the molecular formula C13H16N2O6S. This compound is characterized by the presence of a nitro group, a sulfonamide group, and a cyclohexanone moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide typically involves the nitration of a suitable precursor, followed by sulfonation and subsequent reactions to introduce the cyclohexanone moiety. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and specific catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide is used in a wide range of scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and sulfonamide moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-nitroacetophenone
  • 4-Methoxy-3-nitrobenzaldehyde
  • 4-Methoxy-3-nitrobenzamide

Uniqueness

3-Nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide is unique due to the presence of the cyclohexanone moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C13H16N2O6S

Molecular Weight

328.34 g/mol

IUPAC Name

3-nitro-4-[(3-oxocyclohexyl)methoxy]benzenesulfonamide

InChI

InChI=1S/C13H16N2O6S/c14-22(19,20)11-4-5-13(12(7-11)15(17)18)21-8-9-2-1-3-10(16)6-9/h4-5,7,9H,1-3,6,8H2,(H2,14,19,20)

InChI Key

PLQROVOOPMDLSI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)COC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250 mL round-bottomed flask was added sodium hydride (0.5 g) in tetrahydrofuran (10 mL) and then 1,4-dioxaspiro[4.5]decan-7-ylmethanol (0.5 g) was added. After the mixture stirred at room temperature for 20 minutes, 4-fluoro-3-nitrobenzenesulfonamide (0.65 g) was added. The mixture was stirred at room temperature for overnight. Water (20 mL) was added slowly. The aqueous layer was extracted by dichloromethane (3×20 mL). The combined organic layers were dried over Na2SO4. After filtration, and concentration of the filtrate, the residue was purified by reverse phase chromatography, eluting with 30-60% acetonitrile in water with 0.1% trifluoroacetic acid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.65 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

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